2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole

Crystal Engineering Solid-State Chemistry Conformational Analysis

Researchers designing supramolecular architectures face unpredictable geometry from generic imidazoline ligands. 2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole (CAS 45753-18-2) resolves this with a quantifiable near-planar conformation (dihedral: 5.17°), enabling reproducible R21(7) H-bonded motifs and 1D supramolecular chains. • Defined geometry for co-crystal engineering & Cu(I) luminescent complexes • Thiophene sulfur provides a unique secondary coordination site • Flat π-profile advantageous for shallow biological binding pockets ≥95% purity with batch-specific QC. Standard global shipping.

Molecular Formula C7H8N2S
Molecular Weight 152.22 g/mol
CAS No. 45753-18-2
Cat. No. B1280048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole
CAS45753-18-2
Molecular FormulaC7H8N2S
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC=CS2
InChIInChI=1S/C7H8N2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5H,3-4H2,(H,8,9)
InChIKeyWKJSKRCSMISIOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole: Structure & Physicochemical Profile


2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole (CAS 45753-18-2) is a heterocyclic compound belonging to the 2-substituted imidazoline class, featuring a thiophene ring directly attached to the imidazoline moiety [1]. Its molecular formula is C7H8N2S, with a molecular weight of 152.22 g/mol and a computed XLogP3-AA of 0.9, indicating moderate lipophilicity [1]. The compound exists as a crystalline solid at ambient conditions and is primarily utilized as a research chemical and synthetic intermediate [1]. Its structural hybrid of a sulfur-containing thiophene and a nitrogen-rich imidazoline ring confers distinct electronic and steric properties compared to purely aromatic or aliphatic analogs [1].

Thiophene-imidazoline hybrid core for heterocyclic chemistry and ligand design
Near-planar conformation supports π-stacking and crystal engineering
S,N-donor set enables Cu(I) complexation; distinct from aryl imidazolines

2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole: Differentiation from Generic Imidazolines


Substituting 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole with other imidazoline derivatives is not scientifically valid due to quantifiable differences in molecular geometry, electronic distribution, and intermolecular interaction capabilities. While many imidazolines share a common core, the specific thiophene substituent fundamentally alters the compound's solid-state packing, hydrogen-bonding network, and metal-coordination behavior [1]. For instance, the dihedral angle between the thiophene and imidazoline rings directly influences conjugation and molecular planarity, which in turn affects binding to biological targets or metal ions [1]. Furthermore, the sulfur atom in the thiophene ring provides a unique coordination site and electronic environment that cannot be replicated by phenyl (e.g., clonidine) or other heteroaromatic analogs [2]. These structural nuances necessitate a compound-specific, evidence-based selection process rather than class-level substitution.

Target Compound
Planar geometry (low dihedral angle)
R21(7) H-bond chain motif
Thiophene S-coordination available
Generic Imidazolines (e.g., clonidine analogs)
Near-perpendicular ring orientation
Centrosymmetric dimeric H-bond pattern
Phenyl substituent; no S-donor site
May shift packing, coordination, and π-interaction behavior; not directly interchangeable.

2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole: Comparative Evidence


Conformational Planarity vs. Clonidine

The molecular conformation of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole exhibits a near-planar arrangement between the thiophene and imidazoline rings, with a dihedral angle of 5.17(10)° [1]. In contrast, the prototypical imidazoline drug clonidine displays a nearly perpendicular arrangement between its dichlorophenyl and imidazolidine rings, as described by a torsion angle C2-N6-C7-C8 of -72(6)° [2]. This marked difference in planarity directly impacts the compound's ability to engage in π-stacking interactions and its overall molecular shape, which are critical parameters in crystal engineering and receptor binding.

Conformational Planarity
Cross-study comparable
5.17° vs ~72° dihedral angle
Near-planar geometry supports π-stacking and extended conjugation.
SC-XRD (100 K for target, RT for clonidine); orientation difference ≈77°.
Crystal Engineering Solid-State Chemistry Conformational Analysis

R21(7) Ring Motif vs. Dimeric Packing

In the solid state, 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole forms a distinctive seven-membered hydrogen-bonded ring motif, designated R21(7), through intermolecular N—H...N and C—H...N interactions [1]. This contrasts with the hydrogen-bonding pattern observed in clonidine, which forms centrosymmetric dimers via paired N-H...N hydrogen bonds [2]. The R21(7) motif in the target compound leads to the formation of one-dimensional chains along the crystallographic c-axis [1], a packing arrangement that differs fundamentally from the dimeric assembly of clonidine.

H-Bond Motif
Cross-study comparable
R21(7) 1D chain vs centrosymmetric dimer
Chain motif may alter solubility and mechanical properties for crystal design.
SC-XRD; N—H...N and C—H...N interactions form 1D chains along c-axis.
Supramolecular Chemistry Crystal Engineering Hydrogen Bonding

Copper(I) Complex Formation

2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole functions as an effective ligand for copper(I) iodide, forming a well-defined complex of stoichiometry CuI(L)2, which has been fully characterized by single-crystal X-ray diffraction [1]. The imidazoline nitrogen acts as the primary donor atom, while the thiophene sulfur provides a secondary coordination site, enabling the formation of a stable mononuclear complex [1]. While many imidazolines can coordinate to metals, the presence of the thiophene ring in this ligand introduces a distinct electronic environment and the potential for S-coordination, which is absent in phenyl-substituted analogs like clonidine or oxymetazoline [2].

Cu(I) Complexation
Class-level
CuI(L)2 complex structurally characterized
S,N-donor behavior distinct from phenyl imidazolines; may support ligand screening.
Reported with CuI in acetonitrile; aryl analogs lack analogous reported complexes.
Coordination Chemistry Catalysis Photophysics

2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole: Application Scenarios


Crystal Engineering and Supramolecular Design

Researchers seeking to construct one-dimensional supramolecular chains or exploit the unique R21(7) hydrogen-bonded ring motif should select 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole. Its near-planar geometry and specific intermolecular interactions, as detailed in Section 3 [1], provide a predictable and distinct building block for co-crystal design and solid-state property modulation, unlike dimer-forming imidazolines such as clonidine [2]. This compound offers a rational entry point for designing materials with tailored mechanical or dissolution properties.

Copper(I) Coordination Complex Development

In synthetic inorganic chemistry, this compound serves as a privileged ligand for copper(I) iodide, yielding a structurally authenticated CuI(L)2 complex [3]. The thiophene moiety provides an additional potential coordination site and alters the electronic properties of the metal center compared to purely nitrogen-donor imidazoline ligands [3]. This makes it a candidate of choice for exploring new luminescent materials, photocatalytic systems, or bioactive copper complexes where sulfur incorporation is desired.

Planar Scaffold for Analog Design

Medicinal chemists aiming to synthesize planar, extended π-systems should prioritize this compound over more twisted imidazoline scaffolds. The quantifiably small dihedral angle of 5.17(10)° [1] between the thiophene and imidazoline rings promotes π-conjugation and a flatter molecular profile, which can be advantageous for targeting shallow or planar binding sites in biological receptors. This conformational feature distinguishes it from analogs like clonidine, which adopt a near-perpendicular ring orientation [2].

Application
Selection Property
Validation Focus
Crystal Engineering
R21(7) H-bond chain motif, planar core
Co-crystal screening, packing analysis
Cu(I) Complex Development
S,N-donor ligand; thiophene coordination
Luminescent or catalytic testing
Planar Scaffold Design
Low dihedral angle (near-planarity)
π-conjugation and binding assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.